molecular formula C16H15BrN2O5 B4002281 2-(4-bromo-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B4002281
M. Wt: 395.20 g/mol
InChI Key: CSCSZMLOOSEVBX-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H15BrN2O5 and its molecular weight is 395.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.01643 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

A study by Rani et al. (2016) detailed the synthesis of novel acetamide derivatives, including structures similar to 2-(4-bromo-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, through multi-step reactions including the Leuckart reaction. These compounds were evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain derivatives demonstrated activities comparable with standard drugs due to the presence of bromo, tert-butyl, and nitro groups, indicating a significant pharmacological potential of such acetamide derivatives in medical chemistry (Rani et al., 2016).

Photoreaction Studies

The photoreactions of flutamide, a compound structurally related to this compound, were studied by Watanabe et al. (2015) in different solvents. This research highlights the significance of understanding the behavior of such compounds under UV light, which is crucial for developing photo-stable pharmaceuticals and can provide insight into the stability and safety of similar acetamide derivatives (Watanabe et al., 2015).

Optical Properties and Chemical Analysis

Research by Wannalerse et al. (2022) on orcinolic derivatives, which share functional groups with this compound, explored their synthesis, crystal structure, and optical properties. The study provides insights into the absorption bands and structural analysis of such compounds, which could be relevant for developing optical materials or chemical sensors (Wannalerse et al., 2022).

Antimicrobial Applications

Fuloria et al. (2014) synthesized newer Schiff bases and thiazolidinone derivatives from a precursor similar to this compound. These compounds were evaluated for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Fuloria et al., 2014).

Environmental Photocatalysis

A study by Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, a compound with a structural moiety similar to this compound. Using TiO2 nanoparticles under UV light, this research provides valuable insights into environmental applications, such as water purification techniques to degrade organic pollutants (Jallouli et al., 2017).

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5/c1-10-7-11(17)3-6-14(10)24-9-16(20)18-13-5-4-12(19(21)22)8-15(13)23-2/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCSZMLOOSEVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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